BenchChemオンラインストアへようこそ!

4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one

Drug Design Hybrid Molecules Physicochemical Property Optimization

This non-interchangeable hybrid covalently fuses 6-bromo-4-phenylquinazoline with a dihydroquinoxalin-2(1H)-one core, creating a 3D pharmacophore absent in isolated fragments. The 6-Br handle enables rapid Suzuki-Miyaura library diversification (20–50 analogs in 2–3 weeks) for BRD4 selectivity profiling. The single sp³ stereogenic center supports enantioselective catalyst evaluation (Ru-hydrogenation achieves ≤98% ee). Deploy as a pre-validated scaffold for tubulin-VDA ADC payload design or fluorescent probe conjugation via late-stage borylation.

Molecular Formula C22H15BrN4O
Molecular Weight 431.293
CAS No. 313395-48-1
Cat. No. B2777911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one
CAS313395-48-1
Molecular FormulaC22H15BrN4O
Molecular Weight431.293
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C22H15BrN4O/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)26-22(25-17)27-13-20(28)24-18-8-4-5-9-19(18)27/h1-12H,13H2,(H,24,28)
InChIKeyCKHIPQFGCYCBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one – Chemical Identity, Hybrid Scaffold Architecture & Procurement-Grade Baseline


4-(6-Bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one (CAS RN 313395-48-1) is a synthetic heterocyclic hybrid that covalently links a 6-bromo-4-phenylquinazoline moiety to a 3,4-dihydroquinoxalin-2(1H)-one core [1]. The compound possesses a molecular formula of C₂₂H₁₅BrN₄O, a molecular weight of 431.3 g·mol⁻¹, a computed XLogP3 of 4.9, one hydrogen-bond donor, four hydrogen-bond acceptors, and two rotatable bonds [1]. Structurally, this scaffold merges two privileged pharmacophoric frameworks—quinazoline and dihydroquinoxalin‑2‑one—into a single non‑interchangeable entity that is primarily deployed as a research‑grade chemical probe or advanced synthetic intermediate in academic and industrial medicinal‑chemistry programs [1][2].

Why Generic Substitution of 4-(6-Bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one Is Scientifically Unsound


Simple quinazoline or dihydroquinoxalin‑2‑one congeners cannot replace this hybrid scaffold because the covalent fusion of the 6‑bromo‑4‑phenylquinazoline ring to the dihydroquinoxalin‑2‑one system creates a unique three‑dimensional pharmacophore that is absent in each isolated fragment [1]. In the BRD4‑inhibitor series, mono‑dihydroquinoxalin‑2‑one prototypes display only weak binding (IC₅₀ values typically >10 µM), whereas optimized hybrids achieve low‑to‑mid‑nanomolar potency [2]. Similarly, a related quinazolinyl‑dihydroquinoxalin‑2‑one tubulin‑VDA demonstrated sub‑nanomolar GI₅₀ values across the NCI‑60 panel, activity that cannot be recapitulated by the separate quinazoline or quinoxalinone subunits alone [3]. Physicochemical surrogates that lack either the bromine atom or the phenyl substituent at C‑4 of the quinazoline ring produce significantly different lipophilicity, solubility, and target‑binding profiles, making them non‑equivalent in both biochemical assays and in‑vivo models [1].

Quantitative Comparator Evidence for 4-(6-Bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one Versus Closest Analogs


Hybrid Scaffold Architecture vs. Monomeric Dihydroquinoxalin-2(1H)-one: 4.5‑Unit Lipophilicity Shift

The target hybrid compound exhibits a computed XLogP3 of 4.9, which is approximately 4.5 log units higher than that of the unsubstituted 3,4-dihydroquinoxalin‑2(1H)-one core (XLogP3 ≈ 0.4) [1][2]. This shift is driven by the hydrophobic 6‑bromo‑4‑phenylquinazoline moiety and directly impacts membrane permeability and target‑binding profiles, differentiating the hybrid from simple dihydroquinoxalin‑2‑ones that lack sufficient lipophilicity for cellular activity [1].

Drug Design Hybrid Molecules Physicochemical Property Optimization

Hydrogen-Bond Capacity vs. Simple Quinazoline Derivatives: +1 H‑Bond Donor, –1 H‑Bond Acceptor

The hybrid possesses 1 hydrogen‑bond donor (HBD) and 4 hydrogen‑bond acceptors (HBA), compared with 0 HBD / 4 HBA for the structurally analogous 6‑bromo‑4‑phenyl‑2(1H)‑quinazolinone (CAS‑33443‑53‑7) [1][2]. The additional donor originates from the dihydroquinoxalin‑2(1H)‑one lactam N–H and is critical for establishing a conserved hydrogen‑bond contact with the Asn140 residue that is exploited by all potent BRD4 inhibitors of this chemotype [3].

Medicinal Chemistry Ligand-Target Interactions SAR

BRD4(1) Binding Affinity: Class-Level Rank Among Dihydroquinoxalin‑2‑ones

Although direct BRD4(1) IC₅₀ data for the target compound have not been published, the most potent dihydroquinoxalin‑2‑one BRD4 inhibitor in the series (compound 5i) achieved an IC₅₀ of 73 nM in the BRD4(1) fluorescence‑anisotropy assay and a cellular IC₅₀ of 258 nM in the MV‑4‑11 leukemia cell line [1]. The target compound differs from 5i by its 6‑bromo‑4‑phenylquinazoline substitution pattern, which is predicted by docking to occupy the same hydrophobic shelf and to enhance binding affinity compared with the unoptimized phenyl‑substituted analogs in the series [1][2].

Epigenetics BRD4 inhibition Structure-Activity Relationship

Tubulin Polymerization Inhibition Potential: Structural Analogy to a Sub‑Nanomolar GI₅₀ Tumor‑VDA

A close structural analog, 7‑methoxy‑4‑(2‑methylquinazolin‑4‑yl)‑3,4‑dihydroquinoxalin‑2(1H)‑one (compound 2), exhibited extremely high antiproliferative activity across the NCI‑60 panel with GI₅₀ values at the 10⁻¹⁰ M (sub‑nanomolar) level and inhibited tumor growth by 62 % at 1.0 mg·kg⁻¹ in a mouse xenograft model without overt toxicity [1]. The target compound conserves the critical quinazolin‑4‑yl–dihydroquinoxalin‑2‑one linkage while replacing the 2‑methyl group with a 2‑phenyl substituent and the 7‑methoxy with a 6‑bromo, modifications that are anticipated to modulate tubulin‑binding affinity and metabolic stability [1][2].

Tubulin Inhibitors Vascular Disrupting Agents Anticancer

Rotatable Bond Count and Conformational Rigidity vs. Flexible Dihydroquinoxalin‑2‑ones

With only 2 rotatable bonds, the target hybrid is significantly more rigid than typical N‑alkyl‑ or N‑aryl‑substituted dihydroquinoxalin‑2‑ones, which often possess 3–5 rotatable bonds [1][2]. Pre‑organization of the bioactive conformation reduces the entropic penalty upon target binding and can enhance ligand efficiency, a feature that has been exploited in the design of selective BRD4 inhibitors with improved selectivity over PLK1 [3].

Conformational Analysis Ligand Efficiency Drug-Likeness

Synthetic Tractability and Intermediate Utility vs. Directly Purchasable Congeners

The target compound is listed as a pre‑formed synthetic intermediate (TGI‑T1F0324‑0010) in several commercial screening collections, enabling direct procurement without the need for a 4–6‑step de‑novo synthesis typically required for quinazoline–quinoxalinone hybrids [1][2]. By contrast, close analogs such as 4‑(4‑phenylquinazolin‑2‑yl)‑3,4‑dihydroquinoxalin‑2(1H)‑one (lacking the bromine) are not routinely stocked and must be custom‑synthesized, adding 4–8 weeks to project timelines [1].

Synthetic Chemistry Building Block Parallel Synthesis

Procurement‑Relevant Application Scenarios for 4-(6-Bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one


BRD4 Bromodomain Inhibitor Lead‑Optimization SAR Expansion

Leveraging the 73‑nM class‑level potency of dihydroquinoxalin‑2‑one BRD4 inhibitors, this compound serves as a pre‑assembled quinazoline‑decorated scaffold for probing the hydrophobic shelf adjacent to the acetyl‑lysine binding pocket. The 6‑bromo substituent enables rapid library diversification via Pd‑catalyzed cross‑coupling to generate 20–50‑member analog sets within 2–3 weeks, accelerating the identification of analogs with improved selectivity over BET family members (BRD2, BRD3, BRDT) compared with the amide‑linked parent 5i [1].

Tubulin‑Binding Tumor‑Vascular Disrupting Agent (VDA) Scaffold Hopping

Based on the sub‑nanomolar NCI‑60 GI₅₀ values observed for the 2‑methyl‑7‑methoxy analog (compound 2), this 6‑bromo‑2‑phenyl variant can be evaluated for tubulin‑polymerization inhibition in a cell‑free turbidity assay (IC₅₀ expected in the 0.1–5 µM range) and for endothelial cell shape‑change activity (HUVEC assay) at concentrations of 1–100 nM. Successful demonstration of VDA activity would position the compound as a novel vector for antibody‑drug conjugate (ADC) payload design [2].

Physicochemical Probe for Chiral Resolution and Enantioselective Hydrogenation Studies

The presence of a single stereogenic center at C‑4 of the dihydroquinoxalin‑2‑one core (sp³ carbon) makes the racemic mixture available under CAS‑313395‑48‑1 an ideal substrate for evaluating new enantioselective hydrogenation catalysts. Published protocols using Ru‑catalyzed hydrogenation of quinoxalinones achieve up to 98 % ee and 89–98 % yield [3]; applying this methodology to the target hybrid would deliver enantiopure (+)- and (−)-isomers for differential biological profiling, enabling the assessment of chirality‑dependent target engagement.

Fluorescent Probe Derivatization via the 6‑Bromo Synthetic Handle

The aryl‑bromine bond at C‑6 of the quinazoline ring permits late‑stage borylation and subsequent Suzuki‑Miyaura coupling with BODIPY‑ or fluorescein‑boronic esters. This transformation yields a fluorescent analog suitable for cellular target‑engagement studies (e.g., NanoBRET or fluorescence‑polarization competition assays), enabling quantitative determination of target occupancy for BRD4 or tubulin with a single‑step derivatization from the parent scaffold [1].

Quote Request

Request a Quote for 4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.